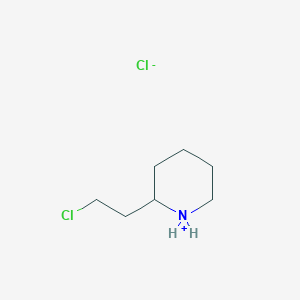

2-(2-Chloroethyl)piperidin-1-ium chloride

Description

2-(2-Chloroethyl)piperidin-1-ium chloride is a quaternary ammonium compound characterized by a piperidine ring substituted with a 2-chloroethyl group and a chloride counterion. This compound is synthesized via alkylation of piperidine derivatives with 2-chloroethylating agents, often in polar aprotic solvents like dimethylformamide (DMF) in the presence of a base such as K₂CO₃ . Its primary applications lie in medicinal chemistry, particularly as a precursor for poly(ADP-ribose) polymerase (PARP) inhibitors. Tertiary amine derivatives of this compound, such as those with piperidine or tetramethylpiperidine substituents, exhibit enhanced PARP inhibitory activity compared to secondary amines or their radical counterparts .

These properties make it valuable in drug development, especially for cancer therapies targeting DNA repair pathways.

Properties

IUPAC Name |

2-(2-chloroethyl)piperidin-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN.ClH/c8-5-4-7-3-1-2-6-9-7;/h7,9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZMGKDDADKPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[NH2+]C(C1)CCCl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60012-49-9 | |

| Record name | Piperidine, 2-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60012-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2-chloroethylamine with piperidine in the presence of hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloroethyl)piperidin-1-ium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are common, using reagents like alkyl halides or amines.

Major Products Formed:

Oxidation: Piperidinium salts and other oxidized derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidinium compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

One of the prominent applications of 2-(2-Chloroethyl)piperidin-1-ium chloride is in the development of anticancer drugs. Research indicates that compounds containing the 2-chloroethyl moiety are effective alkylating agents, which can react with nucleophilic sites on DNA and proteins, leading to cytotoxic effects in cancer cells. For instance, derivatives of 1,3,5-triazine containing 2-chloroethyl groups have shown significant antiproliferative activity against various cancer cell lines, including colon and breast cancer cells .

Mechanism of Action

The mechanism involves the formation of DNA cross-links, which disrupts replication and transcription processes within the cancer cells. This property makes these compounds candidates for further development as chemotherapeutic agents .

Synthetic Intermediates

Synthesis of Ionic Liquids

this compound has been utilized as a precursor in the synthesis of ionic liquids (ILs). These ILs have applications in catalysis, electrochemistry, and as solvents for various chemical reactions. The modification of this compound can lead to the formation of piperidine-appended imidazolium ionic liquids, which exhibit enhanced solubility and stability compared to traditional solvents .

Reactivity and Transformation

The reactivity of this compound allows it to participate in nucleophilic substitution reactions, leading to the formation of more complex structures. This versatility is crucial for developing new materials with tailored properties for specific applications in both industrial and pharmaceutical contexts .

Material Science

Polymer Chemistry

In material science, derivatives of this compound are being explored for their potential use in polymer chemistry. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research is ongoing to evaluate how these modifications can lead to advanced materials suitable for various applications, including coatings and composites .

Data Tables

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazine derivative with 2-chloroethyl | DLD-1 | 24.6 |

| Triazine derivative with 2-chloroethyl | HT-29 | 22.3 |

| Chlorambucil | MCF-7 | 50 |

Case Studies

Case Study 1: Development of Antitumor Agents

A study focusing on triazine derivatives revealed that compounds incorporating the 2-chloroethyl group exhibited significant cytotoxicity against colon cancer cell lines DLD-1 and HT-29. The research highlighted that these compounds induced apoptosis through modulation of intracellular signaling pathways, suggesting their potential as effective chemotherapeutic agents .

Case Study 2: Synthesis of Ionic Liquids

Research on the synthesis of piperidine-appended imidazolium ionic liquids demonstrated that using this compound led to improved proton transfer characteristics in solvent systems. The study emphasized the role of this compound in enhancing the efficiency and selectivity of reactions conducted in ionic liquid media .

Mechanism of Action

The mechanism by which 2-(2-Chloroethyl)piperidin-1-ium chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Quaternary Ammonium Salts with 2-Chloroethyl Substituents

The following table compares 2-(2-chloroethyl)piperidin-1-ium chloride with other quaternary ammonium salts featuring 2-chloroethyl groups:

Key Findings :

- Alkylating Activity : The dimethylamine derivative (N-(2-chloroethyl)dimethylamine hydrochloride) exhibits higher alkylating activity due to reduced steric hindrance compared to the bulkier piperidine analog .

- Biological Activity : The piperidine-based compound shows superior PARP inhibition, likely due to its tertiary amine structure enhancing enzyme interaction .

- Applications : Chlorocholine chloride lacks significant alkylating activity but is widely used in agriculture, highlighting the role of substituents in determining functionality .

Piperidine Derivatives in PARP Inhibition

Compounds synthesized from 1-(2-chloroethyl)piperidine (14c) and related amines demonstrate varying PARP inhibitory efficacies:

Key Findings :

- Tertiary vs. Secondary Amines : Tertiary amines (e.g., 15c) outperform secondary amines (e.g., 11, 13) in PARP inhibition, likely due to enhanced electron-donating effects and reduced metabolic degradation .

- Steric Effects : Bulky substituents (e.g., tetramethyl groups in 15d) reduce inhibitory efficacy, emphasizing the importance of molecular flexibility in enzyme binding .

Comparison with 2-Chloroethyl Nitrosoureas

Nitrosoureas such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea () share the 2-chloroethyl group but differ in mechanism and applications:

| Property | This compound | 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea |

|---|---|---|

| Primary Mechanism | PARP enzyme inhibition | DNA alkylation, carbamoylation |

| Lipid Solubility | Moderate (aqueous soluble) | High (octanol/water coefficient ~3.0) |

| Therapeutic Index | High (targeted enzyme inhibition) | Moderate (toxicity due to carbamoylating activity) |

| Biological Half-Life | Stable in plasma | Rapid degradation (t₁/₂ = 5 min) |

| Key Application | Cancer therapy (DNA repair inhibition) | Leukemia treatment (alkylating agent) |

Key Findings :

- Mechanistic Differences : Nitrosoureas act via DNA crosslinking and carbamoylation, whereas the piperidinium compound inhibits PARP without direct DNA damage .

- Solubility and Toxicity : High lipid solubility in nitrosoureas enhances blood-brain barrier penetration but increases toxicity, whereas the quaternary ammonium structure of the piperidinium compound limits systemic toxicity .

- Degradation Products : Nitrosoureas degrade into inactive metabolites (e.g., cyclohexyl isocyanate), whereas the piperidinium compound retains activity in its intact form .

Biological Activity

2-(2-Chloroethyl)piperidin-1-ium chloride, a quaternary ammonium compound, has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring with a chloroethyl substituent. The general structure can be represented as follows:

Synthesis typically involves the reaction of piperidine with 2-chloroethyl chloride, leading to the formation of the quaternary ammonium salt. Various methods have been explored for synthesizing derivatives of this compound to enhance its biological efficacy.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests against various bacterial strains have shown promising results:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against Staphylococcus aureus and Escherichia coli ranged from 20 to 40 µM, indicating moderate antibacterial activity compared to standard antibiotics like ceftriaxone, which has an MIC of 0.1 µM against E. coli .

- Mechanism of Action : The compound's antibacterial action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis, similar to other quaternary ammonium compounds .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

- Cell Viability Assays : In studies using HepG2 liver cancer cells, this compound showed cytotoxic effects with IC50 values indicating effective inhibition of cell growth .

- Mechanisms : The proposed mechanisms include induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The results indicated that while the compound was effective against Gram-positive bacteria, its activity against Gram-negative strains was limited due to outer membrane permeability issues .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20–40 |

| Escherichia coli | 40–70 |

Study 2: Cytotoxicity in Cancer Models

In another research effort, the cytotoxicity of the compound was assessed in human liver cancer cells (HepG2). The study found that treatment with varying concentrations led to a significant reduction in cell viability, supporting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2-Chloroethyl)piperidin-1-ium chloride, and how can side products be minimized?

Methodological Answer:

- Synthetic Routes: The compound is typically synthesized via alkylation of piperidine with 1,2-dichloroethane under controlled conditions. Evidence from similar quaternary ammonium salts (e.g., 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride) suggests using inert solvents (e.g., benzene) and low temperatures (0–5°C) to suppress side reactions like over-alkylation .

- Side Product Mitigation: Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Excess piperidine can reduce dichloroethane dimerization. Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Use - and -NMR to confirm the quaternary ammonium structure and absence of unreacted piperidine (e.g., δ 3.5–4.0 ppm for CH-Cl protons) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode should show a molecular ion peak at m/z 178.1 (CHClN) .

- Elemental Analysis: Verify Cl content via titration (e.g., Volhard method) or ion chromatography .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Reactivity Profile: The 2-chloroethyl group undergoes S2 reactions due to steric hindrance from the piperidinium ring. Kinetic studies using pyridine derivatives (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) show that nucleophile strength (e.g., amines vs. thiols) dictates substitution rates .

- Computational Modeling: Density Functional Theory (DFT) can predict transition-state geometries and activation energies. Compare with experimental data (e.g., Eyring plots) to validate mechanisms .

Q. How do structural modifications (e.g., substituents on the piperidine ring) affect the compound’s stability and biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Stability: Introduce electron-withdrawing groups (e.g., -NO) to the piperidine ring to enhance thermal stability. Accelerated degradation studies (40°C, 75% RH) can quantify shelf-life improvements .

- Biological Activity: Modify the chloroethyl chain length and test cytotoxicity in vitro (e.g., MTT assays). For example, analogs like 2-(Dimethylamino)ethyl chloride hydrochloride show altered membrane permeability .

Q. What contradictions exist in reported data on the compound’s solubility and how can they be resolved?

Methodological Answer:

- Data Discrepancies: Literature reports varying solubility in polar solvents (e.g., 12 g/L in water vs. 8 g/L in ethanol). Contradictions may arise from impurities or hydration states.

- Resolution Strategies:

- Standardized Protocols: Use USP-grade solvents and controlled humidity during solubility testing .

- Thermodynamic Analysis: Measure solubility via gravimetric methods at multiple temperatures (e.g., 25°C, 37°C) to generate van’t Hoff plots .

How should researchers design experiments to study the compound’s degradation pathways under physiological conditions?

Methodological Answer:

- Experimental Design:

- Hydrolysis Studies: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC-MS to identify products (e.g., piperidine or ethylene glycol derivatives) .

- Oxidative Stress Tests: Expose to reactive oxygen species (HO/Fe) to simulate in vivo oxidative environments. Use LC-MS/MS to detect oxidation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.